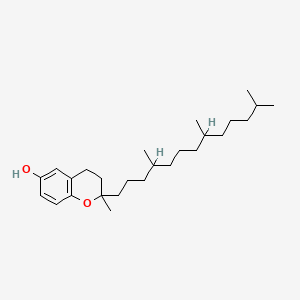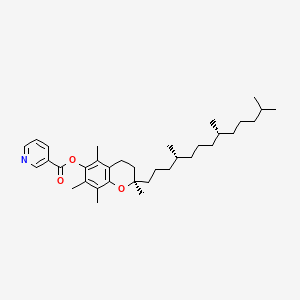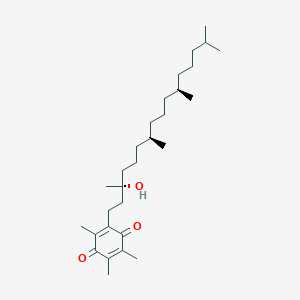
9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine
Descripción general
Descripción
Métodos De Preparación
La síntesis de SQ 22536 implica la reacción de adenina con tetrahidrofurano en condiciones específicas. La reacción generalmente requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para producir SQ 22536 en cantidades a granel .
Análisis De Reacciones Químicas
SQ 22536 experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar su estructura, dando lugar a diferentes derivados.
Sustitución: SQ 22536 puede experimentar reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
SQ 22536 se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la adenilato ciclasa. Algunas de sus aplicaciones incluyen:
Química: Estudiar el papel del cAMP en varias reacciones químicas y procesos.
Biología: Investigar los efectos del cAMP en las funciones celulares y las vías de señalización.
Medicina: Explorar sus posibles aplicaciones terapéuticas en enfermedades en las que está involucrada la señalización del cAMP, como las enfermedades cardiovasculares y la diabetes
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías del cAMP.
Mecanismo De Acción
SQ 22536 ejerce sus efectos inhibiendo la adenilato ciclasa, una enzima responsable de convertir el trifosfato de adenosina (ATP) en monofosfato de adenosina cíclico (cAMP). Al inhibir esta enzima, SQ 22536 reduce los niveles de cAMP en las células, afectando así varias vías de señalización dependientes del cAMP . Esta inhibición puede afectar procesos como la activación de la proteína quinasa A, la expresión génica y el metabolismo celular .
Comparación Con Compuestos Similares
SQ 22536 es único debido a su inhibición específica de la adenilato ciclasa. Compuestos similares incluyen:
2’,5’-Dideoxiadenosina: Otro inhibidor de la adenilato ciclasa con diferente potencia y especificidad.
Clorhidrato de MDL-12,330A: Un potente inhibidor de la adenilato ciclasa con una estructura química diferente.
Sal sódica de monofosfato cíclico de 3’,5’-dibutiril adenosina N6,2’-O: Un análogo del cAMP que puede imitar los efectos del cAMP en las células.
Estos compuestos difieren en sus estructuras químicas, potencias y especificidades, lo que hace de SQ 22536 una herramienta única para estudiar los procesos relacionados con el cAMP .
Propiedades
IUPAC Name |
9-(oxolan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMZCMKHPHFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-31-9 | |
| Record name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17318-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Tetrahydrofuryl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















